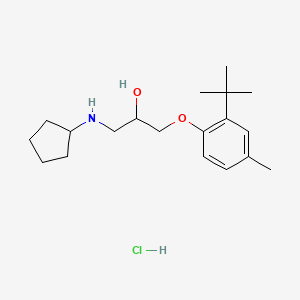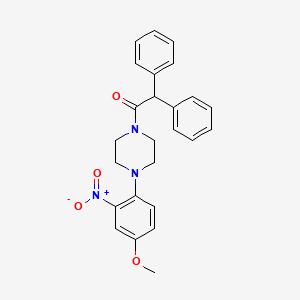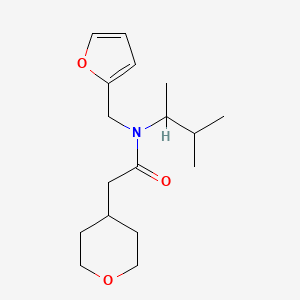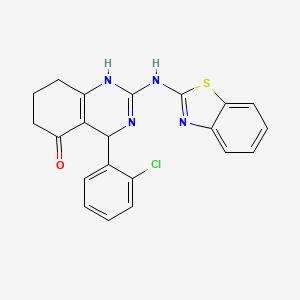
1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride
Overview
Description
1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of beta-blockers and has been found to have a significant impact on the cardiovascular system.
Mechanism of Action
The mechanism of action of 1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride involves the blocking of beta-adrenergic receptors. These receptors are responsible for regulating the heart rate and blood pressure. By blocking these receptors, the compound reduces the workload on the heart and improves its efficiency. The compound has also been found to have a vasodilatory effect, which further reduces the blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride are well documented. The compound has been found to reduce the heart rate, blood pressure, and cardiac output. It also improves the efficiency of the heart by reducing the workload on it. The compound has a vasodilatory effect, which further reduces the blood pressure. The compound has been found to have a long half-life, which makes it suitable for once-daily dosing.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride in lab experiments include its well-documented mechanism of action and its suitability for once-daily dosing. The compound has been extensively studied, and its effects on the cardiovascular system are well understood. The compound has a long half-life, which makes it suitable for long-term studies.
The limitations of using 1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride in lab experiments include its potential side effects on other systems in the body. The compound has been found to have a negative effect on the respiratory system, and caution should be exercised when using it in studies involving the respiratory system. The compound has also been found to have a negative effect on glucose metabolism, which should be taken into account when designing studies involving glucose regulation.
Future Directions
For research include exploring the potential of the compound in treating other cardiovascular and respiratory diseases, as well as its potential as a neuroprotective agent.
Scientific Research Applications
1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating hypertension, angina, and heart failure. The compound works by blocking the beta-adrenergic receptors, which are responsible for regulating the heart rate and blood pressure. By blocking these receptors, the compound reduces the workload on the heart and improves its efficiency.
properties
IUPAC Name |
1-(2-tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-14-9-10-18(17(11-14)19(2,3)4)22-13-16(21)12-20-15-7-5-6-8-15;/h9-11,15-16,20-21H,5-8,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQKNAWLZKMRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CNC2CCCC2)O)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butyl-4-methylphenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B4176017.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide hydrochloride](/img/structure/B4176022.png)
![4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide](/img/structure/B4176029.png)

![4'-acetyl-2-amino-6-bromo-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-3-carbonitrile](/img/structure/B4176040.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-ethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4176041.png)
![7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4176047.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]cyclopropanecarboxamide](/img/structure/B4176055.png)

![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4176074.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B4176096.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine](/img/structure/B4176105.png)
![N-[5-({[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4176111.png)
